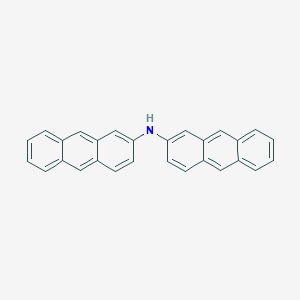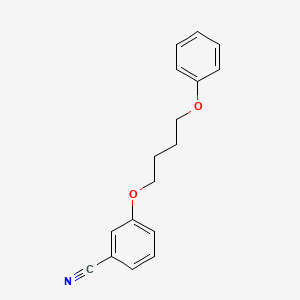
Benzonitrile, 3-(4-phenoxybutoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 3-(4-phenoxybutoxy)- is an organic compound that belongs to the class of nitriles It features a benzene ring bonded to a nitrile group (–CN) and a 3-(4-phenoxybutoxy) substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 3-(4-phenoxybutoxy)- can be achieved through several methods. One common approach involves the reaction of 3-(4-phenoxybutoxy)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the nitrile. This reaction typically requires acidic conditions and elevated temperatures to facilitate the dehydration step .
Industrial Production Methods
Industrial production of benzonitrile, 3-(4-phenoxybutoxy)- often involves the ammoxidation of toluene derivatives. This process includes the reaction of the toluene derivative with ammonia and oxygen in the presence of a catalyst, such as molybdenum or bismuth oxides, at high temperatures (400-450°C). This method is advantageous due to its scalability and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Benzonitrile, 3-(4-phenoxybutoxy)- undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted benzonitriles depending on the substituent introduced.
Applications De Recherche Scientifique
Benzonitrile, 3-(4-phenoxybutoxy)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and coordination complexes with transition metals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of dyes, coatings, and advanced materials
Mécanisme D'action
The mechanism of action of benzonitrile, 3-(4-phenoxybutoxy)- involves its interaction with various molecular targets and pathways. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The aromatic ring can undergo electrophilic substitution, allowing the compound to interact with different enzymes and receptors in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzonitrile: A simpler nitrile compound with a benzene ring bonded to a nitrile group.
3-Phenoxybenzonitrile: Similar structure but lacks the butoxy substituent.
4-Phenoxybutyronitrile: Contains a butyronitrile group instead of a benzonitrile group.
Uniqueness
Benzonitrile, 3-(4-phenoxybutoxy)- is unique due to its specific substituent pattern, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
24723-33-9 |
|---|---|
Formule moléculaire |
C17H17NO2 |
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
3-(4-phenoxybutoxy)benzonitrile |
InChI |
InChI=1S/C17H17NO2/c18-14-15-7-6-10-17(13-15)20-12-5-4-11-19-16-8-2-1-3-9-16/h1-3,6-10,13H,4-5,11-12H2 |
Clé InChI |
LYCNWYZGYJVVQG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCCCCOC2=CC=CC(=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-Chlorophenyl)ethylidene]hydroxylamine](/img/structure/B14684523.png)
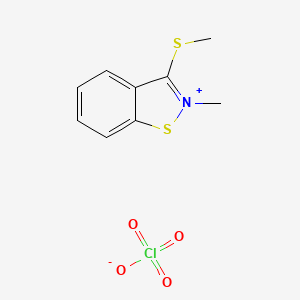
![4-{4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]phenyl}butanehydrazide](/img/structure/B14684529.png)
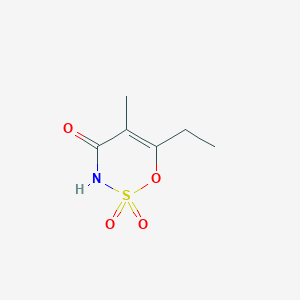
![[(2-Carbamoylphenyl)sulfanyl]methyl thiocyanate](/img/structure/B14684541.png)
![[4-(2-Chloroanilino)-6-thiocyanato-1,3,5-triazin-2-yl] thiocyanate](/img/structure/B14684546.png)
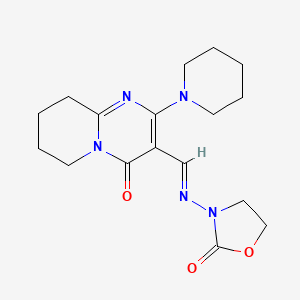
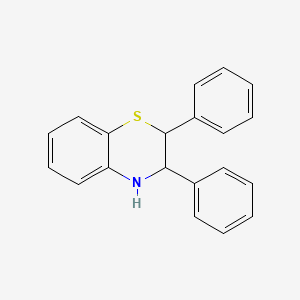
![Benzenesulfonylfluoride, 2-chloro-4-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-](/img/structure/B14684566.png)

![2-[(e)-Phenyldiazenyl]-1h-indene-1,3(2h)-dione](/img/structure/B14684573.png)
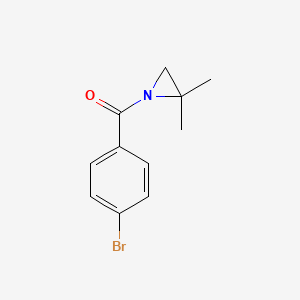
![4-[2-(4-Propylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14684597.png)
